molecular formula C14H16BNO B055388 2-Aminoethyl diphenylborinate CAS No. 524-95-8

2-Aminoethyl diphenylborinate

Cat. No. B055388
CAS RN: 524-95-8
M. Wt: 225.1 g/mol
InChI Key: BLZVCIGGICSWIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-APB involves specific chemical reactions that allow for the creation of its unique structure. A structure-activity relationship study on 2-APB congeners reveals that modifying the aminoethyl moiety does not significantly change its activity against certain ion channels, while substitution of the phenyl rings does. This indicates the critical role of the diaryl borinate moiety for biological activity and suggests that the aryl rings' substitution pattern can influence its activity profile (Hofer et al., 2013).

Molecular Structure Analysis

The molecular structure of 2-APB has been elucidated through various spectroscopic methods, including NMR and X-ray crystallography. For example, diphenyl-(2-aminomethylpyridine-N,N′)borane, a cyclic adduct of 2-APB, was characterized, showing the B→N dative bond within its structure and providing insight into the stability of the compound through hydrogen bonding in the solid state (Andrade-López et al., 2005).

Chemical Reactions and Properties

2-APB participates in various chemical reactions, demonstrating its reactivity and interaction with different chemical groups. Its reaction with aldehydes, ketones, isocyanates, and isothiocyanates showcases its versatility and the potential for forming stable products. These reactions often result in the formation of adducts or the cleavage of bonds, highlighting the compound's utility in synthetic chemistry (Gragg & Niedenzu, 1976).

Scientific Research Applications

  • Calcium Channel Modulation : 2-APB is known for its role in modulating calcium channels, including IP3 receptors, the calcium ATPase SERCA, and TRP channels. It's an effective inhibitor of the epithelial calcium channel TRPV6, which is overexpressed in prostate cancer. A study focused on the structure-activity relationship of 2-APB congeners to understand their inhibitory action on TRPV6 (Hofer et al., 2013).

  • Preventive Effects in Acoustic Trauma : 2-APB demonstrates protective effects against inner ear acoustic trauma. In a study, rats exposed to acoustic trauma and treated with 2-APB showed decreased damage and preserved cochlear structure compared to those not treated (Kaymakci et al., 2015).

  • Protection Against Kidney Injury : 2-APB shows protective effects against ischemia-reperfusion injury in rat kidneys. It significantly reduced serum malondialdehyde, inflammatory markers, and improved histopathologic scores in kidney tissue, suggesting its potential as a therapeutic agent against kidney injury (Yıldar et al., 2014).

  • Activation of TRPV Channels : 2-APB has been identified as an activator of TRPV1, TRPV2, and TRPV3 ion channels. Its structural analogs can modulate these channels differently, indicating its potential use in studying these channels' functions (Chung et al., 2005).

  • Chemical Analysis : 2-APB reacts with polyfunctional molecules of biological interest to give products identifiable by mass spectrometry, making it useful in chemical analysis (Flückiger et al., 1984).

  • Store-Operated Calcium Entry Effector : It's a well-known effector of the store-operated Ca(2+) entry in various cell types. Modifications to its structure can lead to different properties, which could help in discovering new immunomodulators (Djillani et al., 2014).

  • Flavonoid Imaging in Preclinical Studies : DPBA, a reagent derived from 2-APB, is used in flavonoid imaging in preclinical studies using the model eukaryote Dictyostelium discoideum, assisting in the recognition of flavonoid compounds (Ferrara & Thompson, 2019).

  • Malaria Treatment : 2-APB has been found to reverse chloroquine resistance in malaria parasites, suggesting its potential use in treating resistant strains of malaria (Mossaad et al., 2015).

  • Antithrombotic Potential : It can inhibit store-operated calcium channels in platelets, providing a novel antithrombotic therapy pathway (van Kruchten et al., 2012).

Mechanism of Action

Target of Action

2-Aminoethyl diphenylborinate, also known as 2-APB, primarily targets the Orai3 protein and transient receptor potential 2 channels . The Orai3 protein is a calcium release-activated calcium modulator , while transient receptor potential 2 channels are involved in calcium influx in neurons .

Mode of Action

2-APB acts as an activator of the Orai3 protein and an inhibitor of calcium influx through transient receptor potential 2 channels . It is a membrane-permeable modulator of intracellular IP3-induced calcium release . This means it can cross the cell membrane and regulate the release of calcium ions inside the cell triggered by IP3 .

Biochemical Pathways

The primary biochemical pathway affected by 2-APB is the calcium signaling pathway . By modulating the activity of Orai3 protein and transient receptor potential 2 channels, 2-APB influences the flow of calcium ions within cells . This can have downstream effects on various cellular processes that depend on calcium signaling, such as muscle contraction and neurotransmission .

Pharmacokinetics

Given its membrane-permeable nature , it can be inferred that 2-APB is likely to be readily absorbed and distributed within the body. Its metabolism and excretion would depend on various factors, including the specific characteristics of the compound and the physiological conditions of the individual.

Result of Action

The action of 2-APB results in the modulation of calcium signaling within cells . By activating the Orai3 protein and inhibiting calcium influx through transient receptor potential 2 channels, 2-APB can alter the concentration of calcium ions within cells . This can have various molecular and cellular effects, depending on the specific roles of calcium signaling in different cell types and physiological contexts .

Safety and Hazards

2-Aminoethyl diphenylborinate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

New derivatives of 2-APB that are more potent than 2-APB in blocking SOCE in MDA-MB-231 cells have been reported . This suggests that future research could focus on developing these derivatives for potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

2-Aminoethyl diphenylborinate plays a significant role in biochemical reactions, particularly in the modulation of calcium signaling. It interacts with various enzymes, proteins, and other biomolecules. One of its primary targets is the inositol 1,4,5-trisphosphate receptor (IP3R), which is involved in the release of calcium from intracellular stores . This compound inhibits IP3R, thereby reducing calcium release. Additionally, it affects store-operated calcium entry (SOCE) channels and transient receptor potential (TRP) channels, including TRPV1, TRPV2, and TRPV3 . These interactions highlight the compound’s role in regulating calcium homeostasis and signaling.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating calcium signaling pathways, which are crucial for processes such as cell differentiation, proliferation, and apoptosis . In breast cancer cells, this compound has been shown to inhibit store-operated calcium entry, leading to reduced cell proliferation . Furthermore, it affects gene expression and cellular metabolism by altering calcium-dependent signaling cascades. These effects underscore the compound’s potential as a therapeutic agent in cancer treatment and other diseases involving dysregulated calcium signaling.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with calcium channels and receptors. By binding to IP3R, it inhibits the release of calcium from the endoplasmic reticulum . Additionally, this compound modulates SOCE channels and TRP channels, affecting calcium influx into the cell . These interactions result in altered calcium signaling, which in turn influences various cellular processes. The compound’s ability to inhibit or activate specific channels and receptors makes it a versatile tool for studying calcium-dependent mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at -20°C, but its stability may decrease at higher temperatures . Over time, degradation products may form, potentially altering its efficacy and specificity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of calcium signaling . These temporal effects highlight the importance of proper storage and handling to maintain the compound’s activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate calcium signaling without causing significant toxicity . At higher doses, it may induce adverse effects, including cytotoxicity and disruption of normal cellular functions . Studies in animal models have demonstrated threshold effects, where specific dosages are required to achieve desired outcomes without causing harm. These findings emphasize the need for careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to calcium signaling. It interacts with enzymes and cofactors that regulate calcium homeostasis, such as the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) and stromal interaction molecule (STIM) . By modulating these pathways, the compound affects metabolic flux and metabolite levels, influencing cellular energy balance and signaling dynamics. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by factors such as membrane permeability and binding affinity. These transport and distribution dynamics are essential for understanding how this compound exerts its effects in different cellular contexts.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with IP3R and modulates calcium release . Additionally, it can be found in other cellular compartments, such as the plasma membrane and cytoplasm, where it affects calcium influx and signaling . The specific targeting signals and post-translational modifications that direct this compound to these compartments are important for its precise regulation of cellular processes.

properties

IUPAC Name

2-diphenylboranyloxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H16BNO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZVCIGGICSWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0040389
Record name 2-Aminoethoxydiphenyl borate
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Molecular Weight

225.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline powder; [Acros Organics MSDS]
Record name Diphenylborinic acid 2-aminoethyl ester
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CAS RN

524-95-8
Record name 2-Aminoethoxydiphenyl borate
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Record name 2-Aminoethyl diphenylborinate
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Record name 2-Aminoethoxydiphenyl borate
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Record name (2-aminoethoxy)(diphenyl)borane
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Record name 2-AMINOETHOXYDIPHENYLBORATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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